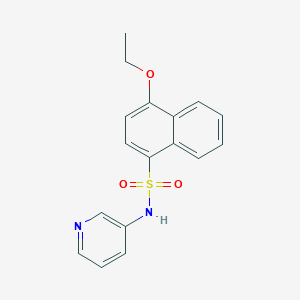

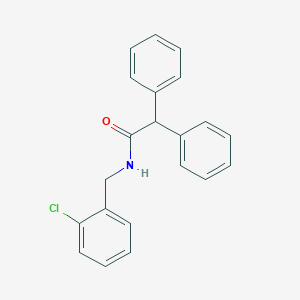

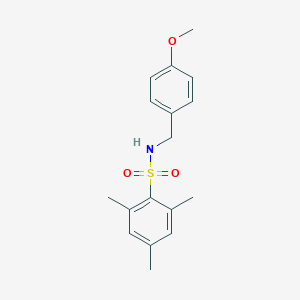

Ethyl 1-(3-pyridinylcarbonyl)-4-piperidinecarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc. It may also include the class of compounds it belongs to and its relevance or applications in various fields .

Synthesis Analysis

The synthesis of a compound involves the chemical reactions used to create it. This can involve multiple steps, each with its own reactants, conditions, and catalysts. .Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. This can include its reactivity with other substances, the conditions under which it reacts, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, stability, and reactivity. These properties can be determined through various experimental techniques .科学的研究の応用

Phosphine-Catalyzed Annulation

Ethyl 2-methyl-2,3-butadienoate, when treated with N-tosylimines in the presence of an organic phosphine catalyst, undergoes a [4 + 2] annulation reaction. This process results in the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and complete regioselectivity, indicating a significant application in the synthesis of highly functionalized tetrahydropyridines (Zhu, Lan, & Kwon, 2003).

Synthesis of Pyrazolo[3,4-b]pyridine Products

A novel and efficient synthesis route for ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products has been developed through the condensation of pyrazole-5-amine derivatives and activated carbonyl groups. This method showcases the preparation of N-fused heterocycle products in good to excellent yields, demonstrating the versatility of the compound in generating new molecular structures (Ghaedi et al., 2015).

Carbonylation at a C−H Bond

A novel carbonylation reaction involving the dehydrogenation and carbonylation at a C−H bond was reported. This reaction is catalyzed by Rh4(CO)12 and occurs regioselectively at a C−H bond α to the nitrogen atom substituted by a pyridine. This finding opens up new avenues for carbonylation reactions, highlighting the compound's utility in complex chemical transformations (Ishii, Chatani, Kakiuchi, & Murai, 1997).

Ligand-Catalyzed Arylation of Aldehydes

The compound has been utilized as an effective catalyst for the ligand-catalyzed arylation of aldehydes, producing chiral diarylcarbinols with enantiomeric excess up to 99% ee. This application demonstrates its potential in asymmetric synthesis and the creation of enantiomerically enriched compounds (Fontes et al., 2004).

Inhibition of Aromatase

Ethyl 1-(3-pyridinylcarbonyl)-4-piperidinecarboxylate derivatives have been explored as selective inhibitors of aromatase, offering insights into the development of novel inhibitors for therapeutic applications. This research underscores the compound's relevance in drug discovery and pharmacological studies (Leung et al., 1987).

作用機序

Safety and Hazards

特性

IUPAC Name |

ethyl 1-(pyridine-3-carbonyl)piperidine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-2-19-14(18)11-5-8-16(9-6-11)13(17)12-4-3-7-15-10-12/h3-4,7,10-11H,2,5-6,8-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHUOTJBOWFHOIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=O)C2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(3-pyridinylcarbonyl)-4-piperidinecarboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B350135.png)

![3-(allylthio)-9H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B350139.png)

![2-(acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B350172.png)

![N-[(2-hydroxyphenyl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B350199.png)

![1-Benzo[1,3]dioxol-5-ylmethyl-4-(toluene-4-sulfonyl)-piperazine](/img/structure/B350212.png)